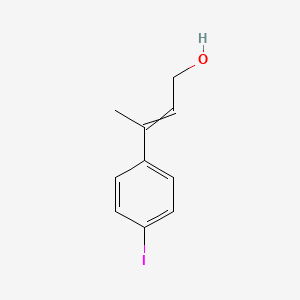
(E)-3-(4-iodophenyl)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-iodophenyl)but-2-en-1-ol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-iodophenyl)but-2-en-1-ol can be achieved through several methods:
Heck Reaction: This involves the coupling of 4-iodobenzene with but-2-en-1-ol in the presence of a palladium catalyst and a base.
Grignard Reaction: The reaction of 4-iodobenzyl bromide with a Grignard reagent derived from but-2-en-1-ol.
Wittig Reaction: The reaction of 4-iodobenzaldehyde with a phosphonium ylide derived from but-2-en-1-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This might include continuous flow reactors and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-iodophenyl)but-2-en-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: H₂ with Pd/C or NaBH₄.
Substitution: Nucleophiles like NaOH, KCN, or amines.
Major Products
Oxidation: (E)-3-(4-iodophenyl)but-2-en-1-one.
Reduction: (E)-3-(4-iodophenyl)butan-1-ol.
Substitution: Various substituted phenylbutenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-iodophenyl)but-2-en-1-ol would depend on its specific application
Hydrogen bonding: Via the hydroxyl group.
π-π interactions: Between the phenyl ring and aromatic residues in proteins.
Covalent bonding: If the iodine atom is involved in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-bromophenyl)but-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
(E)-3-(4-chlorophenyl)but-2-en-1-ol: Similar structure but with a chlorine atom instead of iodine.
(E)-3-(4-fluorophenyl)but-2-en-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (E)-3-(4-iodophenyl)but-2-en-1-ol makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C10H11IO |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
3-(4-iodophenyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H11IO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3 |
InChI-Schlüssel |
KYGKGXITSZRPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















